molecular formula C26H40N2O2 B11542612 N,N-dicyclohexyl-N',N'-dipropylbenzene-1,4-dicarboxamide

N,N-dicyclohexyl-N',N'-dipropylbenzene-1,4-dicarboxamide

Cat. No.: B11542612
M. Wt: 412.6 g/mol
InChI Key: SHGJTIPPOHGPJR-UHFFFAOYSA-N
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Description

N,N-dicyclohexyl-N’,N’-dipropylbenzene-1,4-dicarboxamide is an organic compound characterized by its unique structure, which includes two cyclohexyl groups, two propyl groups, and a benzene ring with two carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dicyclohexyl-N’,N’-dipropylbenzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with N,N-dicyclohexyl-N’,N’-dipropylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds.

  • Step 1: Formation of Acid Chloride

    • Benzene-1,4-dicarboxylic acid is reacted with thionyl chloride (SOCl₂) to form benzene-1,4-dicarbonyl chloride.
    • Reaction conditions: Reflux in anhydrous conditions.
  • Step 2: Amide Formation

    • The benzene-1,4-dicarbonyl chloride is then reacted with N,N-dicyclohexyl-N’,N’-dipropylamine in the presence of a base such as triethylamine.
    • Reaction conditions: Room temperature to moderate heating.

Industrial Production Methods

Industrial production of N,N-dicyclohexyl-N’,N’-dipropylbenzene-1,4-dicarboxamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-dicyclohexyl-N’,N’-dipropylbenzene-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N,N-dicyclohexyl-N’,N’-dipropylbenzene-1,4-dicarboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-dicyclohexyl-N’,N’-dipropylbenzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-dicyclohexylcarbodiimide: Used primarily in peptide synthesis as a coupling reagent.

    N,N-dicyclohexylurea: Known for its use in organic synthesis and as a stabilizer in industrial applications.

    N,N-diphenylcarbodiimide: Utilized in organic synthesis and as a reagent in various chemical reactions.

Uniqueness

N,N-dicyclohexyl-N’,N’-dipropylbenzene-1,4-dicarboxamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of cyclohexyl and propyl groups with a benzene ring and carboxamide functionalities makes it versatile for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C26H40N2O2

Molecular Weight

412.6 g/mol

IUPAC Name

4-N,4-N-dicyclohexyl-1-N,1-N-dipropylbenzene-1,4-dicarboxamide

InChI

InChI=1S/C26H40N2O2/c1-3-19-27(20-4-2)25(29)21-15-17-22(18-16-21)26(30)28(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h15-18,23-24H,3-14,19-20H2,1-2H3

InChI Key

SHGJTIPPOHGPJR-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=CC=C(C=C1)C(=O)N(C2CCCCC2)C3CCCCC3

Origin of Product

United States

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